molecular formula C7H10O B030685 4-Methylcyclohex-3-en-1-one CAS No. 5259-65-4

4-Methylcyclohex-3-en-1-one

Cat. No. B030685
CAS RN: 5259-65-4
M. Wt: 110.15 g/mol
InChI Key: POKCGQXKNIJLCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylcyclohex-2-ene-1-one from (R)-(+)-pulegone proceeds in 44% overall yield through a three-step sequence that includes vinyl triflate formation, site-selective ozonolysis, and reduction, offering a convenient method for accessing multigram quantities of the compound (Tun & Herzon, 2012).

Molecular Structure Analysis

Studies on similar compounds, such as 1-methyl-1-silacyclohexane, have utilized gas electron diffraction (GED) and low-temperature nuclear magnetic resonance (NMR) alongside quantum chemical calculations to determine molecular structures and conformational preferences, highlighting the importance of equatorial versus axial positions in ring systems (Arnason et al., 2002).

Chemical Reactions and Properties

4-Methylcyclohex-3-en-1-one undergoes various chemical reactions, including photocycloadditions and Prins-type cyclization. For example, photocycloaddition reactions of 2-acylcyclohex-2-enones with 2-methylbut-1-en-3-yne result in diacylcyclobutene derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Ferrer & Margaretha, 2001).

Physical Properties Analysis

The physical properties of 4-Methylcyclohex-3-en-1-one and its derivatives, such as melting and boiling points, solubility, and spectroscopic data, can be inferred from studies on similar compounds. The detailed analysis of chemical shifts in methylcyclohexane, for example, offers insights into the effect of substituents on proton environments within the cyclohexane ring structure (Lambert & Takeuchi, 1969).

Chemical Properties Analysis

The reactivity and chemical behavior of 4-Methylcyclohex-3-en-1-one are highlighted in its synthesis and reactions. Its ability to engage in various chemical transformations, including cyclisations and photocycloadditions, underscores its utility in organic chemistry. The synthesis and reactions of 1-(trimethoxymethyl) cyclohexene, for example, provide insights into the reactivity of cyclohexene derivatives in organic synthesis (Bourke & Collins, 1996).

Scientific Research Applications

  • Synthesis of C2-substituted 3-methylcyclohex-2-enones : It's used in a one-pot domino reaction for synthesizing C2-substituted 3-methylcyclohex-2-enones, serving as a scaffold for various initiators for cationic or radical cyclizations (Gonçalves et al., 2010).

  • Pheromone-Based Treatments : 3-methylcyclohex-2-en-1-one serves as a successful anti-aggregation pheromone-based treatment for the Douglas-fir beetle, suggesting potential applications for other bark beetle species (Ross, 2020).

  • Total Synthesis of Terpenes : High pressure-Lewis acid catalyzed Diels-Alder reactions of 3-methylcyclohex-2-en-1-one provide a straightforward route to cis and trans angularly methylated octalones, which are precursors in the total synthesis of terpenes (Aben et al., 1991).

  • Optical Resolution and Complexation : Efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, cis-4- methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives has been demonstrated by complexation with optically active host compounds derived from tartaric acid (Toda et al., 1994).

properties

IUPAC Name

4-methylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCGQXKNIJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200565
Record name 4-Methylcyclohex-3-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohex-3-en-1-one

CAS RN

5259-65-4
Record name 4-Methyl-3-cyclohexen-1-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-methylcyclohex-3-en-1-one
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Record name 4-Methyl-3-cyclohexenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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